molecular formula C26H28N6O2 B11047142 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide

Cat. No.: B11047142
M. Wt: 456.5 g/mol
InChI Key: OHYOKEFZXYMOIU-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide is a complex organic compound that integrates multiple functional groups, including pyrimidine, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual components:

    Pyrimidine Derivative: The 4,6-dimethylpyrimidine-2-amine can be synthesized through the condensation of acetylacetone with guanidine under acidic conditions.

    Indole Derivative: The 5-methoxy-1H-indole-3-ethylamine is prepared via Fischer indole synthesis, starting from phenylhydrazine and 5-methoxy-2-nitrotoluene.

    Benzamide Derivative: The 3-methylbenzamide is synthesized through the reaction of 3-methylbenzoic acid with ammonia.

These intermediates are then coupled through a series of condensation reactions, typically under reflux conditions with appropriate catalysts and solvents, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups in the intermediates can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, the compound may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group on the indole ring in N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide may confer unique properties, such as increased lipophilicity or altered electronic distribution, which can affect its biological activity and pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylbenzamide

InChI

InChI=1S/C26H28N6O2/c1-16-6-5-7-19(12-16)24(33)31-25(32-26-29-17(2)13-18(3)30-26)27-11-10-20-15-28-23-9-8-21(34-4)14-22(20)23/h5-9,12-15,28H,10-11H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

OHYOKEFZXYMOIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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